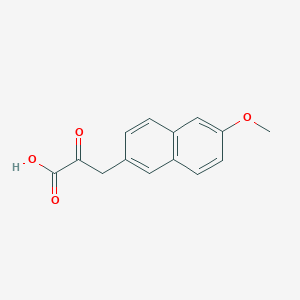![molecular formula C11H14BrClN2 B13534031 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the piperazine moiety via a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive properties .
Comparaison Avec Des Composés Similaires
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]piperazine: Lacks the bromo substituent, which may result in different biological activities and reactivity.
1-[(2-Bromo-4-chlorophenyl)methyl]piperazine: The position of the chloro substituent is different, potentially affecting its chemical properties and interactions.
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine: The presence of a fluorine atom instead of chlorine can lead to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H14BrClN2 |
|---|---|
Poids moléculaire |
289.60 g/mol |
Nom IUPAC |
1-[(2-bromo-6-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrClN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Clé InChI |
RQOCCYFYYZOQEM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=C(C=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)









